molecular formula C₃₇H₄₈N₆O₈S₃ B1154463 Ritonavir O-Sulfate

Ritonavir O-Sulfate

Cat. No.: B1154463
M. Wt: 801.01
Attention: For research use only. Not for human or veterinary use.
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Description

Ritonavir O-Sulfate is a sulfated metabolite of Ritonavir, a well-characterized antiretroviral medication. Ritonavir is extensively used in HIV/AIDS treatment regimens not primarily for its own antiviral activity, but for its potent inhibitory effect on the cytochrome P450 3A4 (CYP3A4) enzyme. By inhibiting this key metabolic pathway in the liver and intestines, Ritonavir acts as a pharmacokinetic enhancer ("booster") to significantly increase the systemic exposure and bioavailability of co-administered drugs, thereby improving their efficacy . This mechanism is also utilized in formulations for treating Hepatitis C and, more recently, in combination with nirmatrelvir for COVID-19 . For researchers, this compound serves as a critical reference standard in the study of Ritonavir's metabolic fate. Investigating this metabolite is essential for conducting advanced pharmacokinetic analyses, understanding metabolic stability, and identifying the enzyme systems involved in the biotransformation of Ritonavir. Furthermore, given that the parent compound Ritonavir is under investigation for its direct antineoplastic properties—including proteasome inhibition, HSP90 inhibition, and induction of endoplasmic reticulum stress in cancer cells—its metabolites may also provide valuable insights into these novel research pathways . This product is intended for laboratory research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₇H₄₈N₆O₈S₃

Molecular Weight

801.01

Synonyms

(5S,8S,10S,11S)-8,11-Dibenzyl-5-isopropyl-1-(2-isopropylthiazol-4-yl)-2-methyl-3,6,13-trioxo-15-(thiazol-5-yl)-14-oxa-2,4,7,12-tetraazapentadecan-10-yl hydrogen Sulfate

Origin of Product

United States

Metabolic Pathways and Biotransformation of Ritonavir to O Sulfate Conjugates

Enzymology of Ritonavir (B1064) Sulfation

The sulfation of Ritonavir is a catalytic process mediated by a specific family of enzymes. This enzymatic reaction involves the transfer of a sulfonate group to a hydroxyl moiety on the Ritonavir molecule, resulting in the formation of a more water-soluble O-sulfate conjugate.

Sulfotransferases (SULTs) are a superfamily of phase II drug-metabolizing enzymes responsible for catalyzing the transfer of a sulfonate group from a donor molecule to a substrate, such as a drug or xenobiotic. This process, known as sulfonation or sulfoconjugation, generally increases the water solubility of the compound, facilitating its excretion from the body. The cytosolic SULTs are particularly important for the metabolism of a wide array of drugs and endogenous compounds. In the context of Ritonavir, SULTs are implicated in the formation of its O-sulfate metabolites as part of its broader biotransformation.

While several SULT isoforms are expressed in human tissues, the specific isoforms responsible for the O-sulfation of Ritonavir are a subject of ongoing investigation. Research has proposed several bioactivation pathways for Ritonavir that may involve sulfation. Studies investigating the metabolism of other drugs in the presence of Ritonavir have provided some indirect insights. For example, the metabolism of abiraterone (B193195) by SULT2A1 was not significantly affected by co-administration of Ritonavir, suggesting that Ritonavir may not be a potent inhibitor of this particular isoform at clinically relevant concentrations.

Systematic screening using a panel of recombinant human SULT isoforms is a common approach to identify the specific enzymes involved in the metabolism of a drug. Such studies for Ritonavir would involve incubating the drug with individual SULT isoforms to determine which ones are capable of producing the O-sulfate conjugate.

The enzymatic activity of sulfotransferases is critically dependent on the presence of a universal sulfonate donor co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). PAPS is synthesized in the body from inorganic sulfate (B86663) and adenosine (B11128) triphosphate (ATP). During the sulfation reaction, the SULT enzyme facilitates the transfer of the sulfonate group from PAPS to the acceptor molecule, in this case, a hydroxyl group on Ritonavir. The availability of PAPS within the cell can be a rate-limiting factor for sulfation reactions. Therefore, in vitro studies of Ritonavir sulfation require the addition of PAPS to the incubation mixture to ensure the enzymatic reaction can proceed.

Identification of Specific SULT Isoforms Involved in Ritonavir O-Sulfation

In Vitro Biotransformation Studies of Ritonavir to O-Sulfate

To investigate the formation of Ritonavir O-sulfate and to elucidate the enzymes involved, various in vitro experimental systems are employed. These systems allow for the controlled study of metabolic pathways outside of a living organism.

In vitro studies using subcellular fractions of the liver, such as microsomes and cytosol, are fundamental in drug metabolism research. Human liver microsomes contain a high concentration of phase I enzymes like cytochrome P450s, but also some phase II enzymes. Human liver cytosol, on the other hand, is rich in soluble phase II enzymes, including the majority of SULTs.

Metabolomic analyses have identified multiple Ritonavir metabolites, with some bioactivation pathways proposed to be associated with sulfation. Importantly, these bioactivation pathways have been observed in incubations of Ritonavir with human liver microsomes, indicating that the necessary enzymatic machinery for at least some steps of sulfation is present in this subcellular fraction. To specifically study the formation of O-sulfate conjugates, incubations are typically performed with human liver cytosol, which contains the highest concentration of SULTs, in the presence of the essential co-factor PAPS. The resulting metabolites can then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the this compound formed.

Table 1: In Vitro Systems for Studying this compound Formation

In Vitro SystemPrimary Enzymes PresentRole in Studying this compoundRequired Co-factors
Human Liver Microsomes Cytochrome P450s, some Phase II enzymesInitial screening for metabolic pathways, including those potentially leading to sulfation.NADPH, PAPS
Human Liver Cytosol Soluble Phase II enzymes (including SULTs)Direct investigation of sulfotransferase activity and generation of O-sulfate conjugates.PAPS

To pinpoint the exact SULT isoforms responsible for Ritonavir O-sulfation and to determine the efficiency of the reaction, studies using recombinant human SULT enzymes are essential. These are purified enzymes produced in cell culture systems. By incubating Ritonavir with a panel of individual recombinant SULT isoforms (e.g., SULT1A1, SULT1A3, SULT1E1, SULT2A1), researchers can identify which specific enzymes catalyze the formation of the O-sulfate conjugate.

Table 2: Investigated Human Recombinant SULT Isoforms and Their General Substrates

SULT IsoformCommon SubstratesPotential Relevance to Ritonavir Sulfation
SULT1A1 Phenols, acetaminophenBroad substrate specificity, highly expressed in the liver.
SULT1A3 Catecholamines, dopaminePrimarily involved in neurotransmitter metabolism.
SULT1E1 Estrogens, ethinyl estradiolHigh affinity for steroid hormones.
SULT2A1 DHEA, bile acids, abirateroneImportant for steroid and bile acid homeostasis.

In Vivo Preclinical Metabolite Identification of this compound

Animal Model Systems for Metabolomic Profiling

The preclinical assessment of ritonavir's metabolism, including the identification of its various metabolites, has been conducted in several animal model systems. These models are crucial for understanding the biotransformation and disposition of the drug before human studies. The most commonly cited models in metabolomic profiling of ritonavir include mice, rats, and dogs.

Animal ModelRelevant Research FindingsCitations
Mice Used for metabolomic screening that identified 26 different ritonavir metabolites and proposed bioactivation pathways, including sulfation. Both wild-type and Cyp3a-null mice have been used to delineate the role of CYP3A enzymes in metabolism. nih.govnih.govuu.nl
Rats Utilized in pharmacokinetic and disposition studies to investigate the clearance and excretion of ritonavir and its metabolites. Studies with bile-exteriorized rats have been instrumental in quantifying the extent of biliary excretion. nih.govresearchgate.neteuropa.eu
Dogs Employed in metabolism and disposition studies, providing comparative data alongside rat and human studies. These studies confirmed that hepatobiliary elimination is a primary clearance route. nih.goveuropa.eu

These animal systems have been essential for characterizing the complex metabolic fate of ritonavir, providing foundational data on absorption, distribution, metabolism, and excretion (ADME) properties.

Detection of O-Sulfate Conjugates in Biological Matrices (e.g., plasma, urine, bile)

The identification of ritonavir metabolites, including potential O-sulfate conjugates, has been performed through the analysis of various biological matrices from preclinical animal models. While the parent drug, ritonavir, is the predominant component found in plasma, its metabolites are primarily detected in excreta. nih.govdrugbank.com

A comprehensive metabolomic study in mice identified 26 distinct metabolites in feces and urine. nih.govnih.gov Based on the structures of these novel metabolites, researchers proposed five different bioactivation pathways, with sulfation being one of the suggested mechanisms. nih.govnih.gov This suggests that hydroxylated ritonavir intermediates undergo phase II conjugation to form O-sulfate derivatives, which are then eliminated.

The primary route of elimination for ritonavir and its metabolites is through hepatobiliary excretion. nih.gov Studies using radiolabeled [14C]ritonavir have provided detailed insights into its disposition:

Biological MatrixFindings in Preclinical ModelsCitations
Feces / Bile In rats and dogs, the vast majority of the administered dose is recovered in the feces, indicating extensive biliary excretion. In bile-exteriorized rats, 85.5% of the dose was excreted in bile. Radio-HPLC analysis confirmed the presence of numerous oxidative metabolites in bile and feces. nih.govnatap.org
Urine A smaller portion of the ritonavir dose is excreted via the kidneys. In rats and dogs, less than 4% of the dose was recovered in urine. In humans, this figure is slightly higher at 11.3%. The metabolites found in urine are typically more water-soluble conjugates, consistent with the role of sulfation in facilitating renal clearance. nih.govdrugbank.com
Plasma Metabolite levels in plasma are generally low compared to the parent drug. The major hydroxylated metabolite, M-2, has been detected in human plasma. The detection of circulating sulfate conjugates is less common, as these hydrophilic compounds are typically cleared rapidly from the bloodstream into bile or urine. nih.govnih.gov

Although direct structural confirmation and quantification of "this compound" specifically is not consistently reported across all studies, the evidence strongly supports its formation as part of the broader metabolic clearance of ritonavir, primarily detected through the analysis of fecal and biliary samples in preclinical models.

Analytical Methodologies for Ritonavir O Sulfate Detection, Quantification, and Structural Elucidation

Advanced Chromatographic Techniques for Metabolite Separation

Chromatography is the principal technique for separating metabolites prior to their detection and quantification. For a polar compound like Ritonavir (B1064) O-Sulfate, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Ritonavir and its metabolites. phmethods.net For the separation of a polar metabolite such as Ritonavir O-Sulfate, reversed-phase HPLC is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The inherent polarity of the sulfate (B86663) group in this compound would lead to weaker retention on a C18 column compared to the parent Ritonavir, resulting in an earlier elution time under typical reversed-phase conditions.

Several studies have established HPLC methods for Ritonavir in various matrices, the conditions of which can be adapted for the analysis of its sulfated metabolite. jfda-online.comtandfonline.com Gradient elution is often necessary to achieve adequate separation between the parent drug and its various metabolites, which span a wide range of polarities. The mobile phase commonly consists of an aqueous component (such as a phosphate (B84403) buffer or water with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. jfda-online.comnih.gov Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, with wavelengths set around 210-240 nm. jfda-online.comnih.gov

Table 1: Representative HPLC Conditions for Ritonavir Metabolite Analysis

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govscholarsresearchlibrary.com
Mobile PhaseAcetonitrile : 0.05 M Phosphoric Acid (55:45, v/v) jfda-online.com
Flow Rate1.0 - 1.5 mL/min jfda-online.comtandfonline.com
DetectionUV/DAD at 210 nm or 254 nm jfda-online.comtandfonline.com
TemperatureAmbient tandfonline.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particle sizes, offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. mdpi.comresearchgate.net These features are particularly beneficial for resolving complex mixtures of drug metabolites in biological fluids. phmethods.netnih.gov UPLC systems operate at higher pressures, enabling more efficient separations.

For the analysis of Ritonavir metabolites, UPLC is often coupled with mass spectrometry (UPLC-MS). nih.govnih.gov A typical UPLC method would use a C18 column (e.g., Acquity BEH C18) with a gradient elution system. researchgate.netnih.gov The mobile phase often incorporates formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection. nih.govnih.gov The enhanced resolving power of UPLC is ideal for separating isomeric metabolites and distinguishing highly polar species like this compound from the endogenous components of a biological sample.

Table 2: Typical UPLC Conditions for Ritonavir Metabolite Profiling

ParameterConditionReference
ColumnAcquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile PhaseGradient of aqueous acetonitrile with 0.1% formic acid nih.gov
Flow Rate0.3 - 0.4 mL/min researchgate.netnih.gov
DetectionMass Spectrometry (TOF-MS, MS/MS) nih.govnih.gov
Run Time< 10 minutes nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that separates analytes based on their partitioning between a background electrolyte and micelles. rsc.org These micelles, formed by adding a surfactant like sodium dodecyl sulfate (SDS) above its critical micellar concentration, act as a pseudo-stationary phase. This technique is particularly well-suited for separating both neutral and charged molecules. rsc.org

An MEKC method has been developed for the separation of Ritonavir from its synthetic precursors. rsc.org Given that this compound is an anionic compound at neutral and basic pH, MEKC offers a powerful alternative to traditional HPLC. The negatively charged sulfate group would interact differently with the anionic SDS micelles and the electro-osmotic flow compared to the neutral parent drug or cationic metabolites, enabling effective separation. Optimized conditions for such a separation would likely involve a borate (B1201080) buffer and an organic modifier like acetonitrile to fine-tune selectivity. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometry for Structural Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of drug metabolites due to its high sensitivity and specificity. When coupled with a chromatographic system (LC-MS), it allows for the definitive identification of metabolites in complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like drug metabolites. It generates intact molecular ions, typically as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. gumed.edu.pl

For the analysis of Ritonavir and its metabolites, ESI-MS is the standard. nih.govresearchgate.net While Ritonavir itself ionizes well in positive mode to form an [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 721.3, its O-sulfate metabolite would be particularly amenable to detection in negative ion mode due to the presence of the acidic sulfate group. gumed.edu.pldoi.org The sulfation of a molecule adds a mass of 79.9568 Da (SO₃). Therefore, the [M-H]⁻ ion of this compound would be expected at an m/z of approximately 800. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to obtain accurate mass measurements, which help in confirming the elemental composition of the metabolite. nih.gov

Tandem Mass Spectrometry (MS/MS) is essential for the structural characterization of metabolites. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 800) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that serves as a structural fingerprint. researchgate.netnih.gov

A characteristic fragmentation pathway for sulfate conjugates is the neutral loss of SO₃ (80 Da). oup.com Therefore, the MS/MS spectrum of the [M-H]⁻ ion of this compound is expected to show a prominent product ion at m/z 720, corresponding to the deprotonated Ritonavir core. Further fragmentation of this m/z 720 ion would likely yield the known product ions of Ritonavir itself, such as those observed at m/z 426.1 and 295.1. gumed.edu.pl The analysis of these fragmentation pathways allows for the confirmation of the sulfate group's presence and can help pinpoint its location on the parent molecule. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometric Data for this compound

ParameterExpected ValueIon ModeRationale
Precursor Ion [M-H]⁻~800 m/zNegative ESIMass of Ritonavir (720.9) + Mass of SO₃ (79.9) - 1 H⁺
Precursor Ion [M+H]⁺~802 m/zPositive ESIMass of Ritonavir (720.9) + Mass of SO₃ (79.9) + 1 H⁺
Primary MS/MS FragmentNeutral loss of 80 Da (SO₃)Negative/PositiveCharacteristic fragmentation of sulfate conjugates. oup.com
Secondary Product Ionsm/z 426, m/z 296PositiveKnown fragments of the Ritonavir backbone. gumed.edu.plresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of this compound, providing highly accurate mass measurements essential for its identification and characterization. europa.eubioanalysis-zone.com HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, are capable of measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high resolving power allows for the differentiation of this compound from other molecules that may have the same nominal mass but differ in their elemental composition. bioanalysis-zone.com

The process involves determining the exact molecular mass of the compound, which in turn allows for the calculation of its elemental formula. europa.eunih.gov This is a critical step in distinguishing this compound from other metabolites or interfering substances present in complex biological matrices. thermofisher.com The accuracy of the mass measurement is typically within a few parts per million (ppm), providing a high degree of confidence in the compound's identity. nih.gov Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS platforms, further aid in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting product ions. europa.eu This fragmentation pattern provides valuable information about the molecule's substructures. europa.eunih.gov

Table 1: Key Aspects of High-Resolution Mass Spectrometry

FeatureDescriptionRelevance to this compound
Mass Accuracy The closeness of the measured mass to the true, calculated mass. Enables confident determination of the elemental composition of this compound.
Mass Resolution The ability to distinguish between two peaks of slightly different m/z ratios. europa.euthermofisher.comCrucial for separating the this compound signal from isobaric interferences in complex samples. thermofisher.com
Tandem MS (MS/MS) A technique where ions are fragmented and the fragments are analyzed. europa.euProvides structural information by creating a specific fragmentation pattern for this compound.

Isotope-Labeled Internal Standards for Quantification

For the precise quantification of this compound in biological samples, the use of isotope-labeled internal standards (IS) is the preferred method in liquid chromatography-mass spectrometry (LC-MS) assays. nih.govscispace.com An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, thereby correcting for variations in sample preparation and instrument response. nih.govresearchgate.net

Stable isotope-labeled (SIL) internal standards, where atoms such as hydrogen are replaced with deuterium (B1214612) (²H) or carbon with ¹³C, are chemically almost identical to the analyte. scispace.comfoodriskmanagement.com This chemical similarity ensures that the IS and this compound behave nearly identically during extraction, chromatography, and ionization. nih.gov The mass difference between the analyte and the SIL IS allows for their distinct detection by the mass spectrometer. scispace.com The use of ¹³C-labeled internal standards is often favored over deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the unlabeled analyte, leading to more accurate correction for matrix effects. researchgate.net

The concentration of the internal standard is kept constant across all samples and calibration standards. The ratio of the peak area of this compound to the peak area of the internal standard is then used to construct the calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric approach significantly improves the precision and accuracy of the quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides critical information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of molecules like this compound. nih.govresearchgate.net NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule, allowing for the determination of its precise three-dimensional structure. researchgate.netlibretexts.org

The process of structure elucidation using NMR typically involves a series of one-dimensional (1D) and two-dimensional (2D) experiments. nih.govnih.gov

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. libretexts.org

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms. libretexts.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, piecing together the molecular framework. nih.govresearchgate.net

For this compound, NMR would be used to confirm the position of the sulfate group on the Ritonavir molecule, a detail that can be challenging to determine by mass spectrometry alone. The chemical shifts and coupling constants observed in the NMR spectra provide unambiguous evidence of the molecular structure. nih.gov

Validation Parameters for this compound Analytical Methods

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must undergo a rigorous validation process. Key validation parameters are outlined by regulatory bodies and scientific guidelines. europa.euscielo.br

Specificity and Selectivity in Complex Biological Matrices

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte of interest, in this case, this compound, without interference from other components in the sample matrix. europa.euscielo.br In biological matrices such as plasma or urine, which are inherently complex, establishing selectivity is crucial. europa.eupharmacompass.com

This is typically assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous components produce a signal that could be mistaken for or interfere with the analyte or internal standard peaks. europa.eu The response from any interfering components should not exceed a predefined percentage of the analyte response at the lower limit of quantification (LLOQ). europa.eu

Linearity and Calibration Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. jocpr.comresearchgate.net The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. jocpr.comresearchgate.net

To establish linearity, a series of calibration standards with known concentrations of this compound are prepared and analyzed. A calibration curve is then generated by plotting the response (e.g., peak area ratio) against the concentration. The relationship is typically evaluated using a linear regression model, and the correlation coefficient (r) or coefficient of determination (r²) is calculated to assess the goodness of fit. An r² value close to 1 indicates a strong linear relationship. jocpr.comijper.org

Table 2: Example Linearity and Range Data for Ritonavir Analysis

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Source
RP-HPLC5-300.997 jocpr.com
Spectrophotometry10-200.9989 (r) tsijournals.com
RP-HPLC10-30Not specified researchgate.net
LC-MS/MS0.01-0.150.999 ijper.org

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for methods intended to measure low concentrations of an analyte. d-nb.infonih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.govsepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govsepscience.com

These limits are particularly important for bioanalytical methods where trace levels of metabolites like this compound need to be measured. researchgate.net The LOD and LOQ can be determined using several methods, including the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. d-nb.infosepscience.com

Table 3: Example LOD and LOQ Data for Ritonavir Analysis

Analytical MethodLOD (µg/mL)LOQ (µg/mL)Source
RP-HPLC0.5911.792 jocpr.com
Spectrophotometry1.13.3 tsijournals.com
Spectrofluorimetry0.0001460.000444 nih.gov
LC-MS/MS0.00030.010 ijper.org

Precision and Accuracy in Research Settings

The reliability of analytical methods for the quantification of ritonavir is fundamentally established through rigorous evaluation of precision and accuracy. Precision denotes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, often expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value, typically evaluated through recovery studies and expressed as a percentage (%Recovery).

In research settings, various chromatographic and spectrophotometric methods have been validated for determining ritonavir content in bulk, pharmaceutical formulations, and biological matrices. phmethods.netresearchgate.net High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most widely employed techniques. phmethods.net

For HPLC methods, precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Studies have consistently demonstrated high precision for HPLC assays of ritonavir, with %RSD values well within the acceptable limits defined by the International Council for Harmonisation (ICH) guidelines, which is typically less than 2%. amazonaws.com For instance, a reverse phase HPLC (RP-HPLC) method for the simultaneous estimation of Nirmatrelvir and Ritonavir reported a system precision %RSD of 0.22% for Ritonavir. amazonaws.com Another study developing an RP-HPLC method for Atazanavir and Ritonavir found the method to be precise, with results showing insignificant variation. ijrpb.com

Accuracy, determined by recovery experiments, consistently falls within the standard norm of 98-102%. ajol.info In one study, the mean percentage recovery for Ritonavir was found to be between 98.29% and 100.54%. ijrpb.com Another validated HPLC method reported a %Recovery of 100% for Ritonavir at three different concentration levels (50%, 100%, and 150%). amazonaws.com Similarly, an HPTLC method for ritonavir determination showed good recovery in the range of 98.00-101.11%. phmethods.net Spectrophotometric methods have also been validated, with one study showing percentage recovery for Ritonavir between 100% and 101.5%. researchgate.net These findings confirm that the analytical procedures are accurate for the quantification of ritonavir. ajol.info

The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters related to precision, indicating the sensitivity of the method. For an RP-HPLC method, the LOD and LOQ for ritonavir were found to be 0.212 µg/mL and 0.707 µg/mL, respectively. amazonaws.com Another study reported even lower limits of 0.09 µg/ml and 0.027 µg/ml for LOD and LOQ, respectively. researchgate.net

The following table summarizes precision and accuracy data from various research studies on ritonavir analysis.

Table 1: Summary of Precision and Accuracy Data for Ritonavir Analytical Methods

Analytical Method Parameter Finding Reference
RP-HPLC System Precision (%RSD) 0.22% amazonaws.com
RP-HPLC %Recovery 98.29% - 100.54% ijrpb.com
RP-HPLC %Recovery 100.0% amazonaws.com
HPTLC %Recovery 98.00% - 101.11% phmethods.net
UV-Spectrophotometry %Recovery 100% - 101.5% researchgate.net
RP-HPLC Limit of Detection (LOD) 0.212 µg/mL amazonaws.com
RP-HPLC Limit of Quantification (LOQ) 0.707 µg/mL amazonaws.com
RP-HPLC Limit of Detection (LOD) 0.09 µg/mL researchgate.net

Robustness and Ruggedness of Analytical Procedures

Robustness and ruggedness are critical attributes of an analytical procedure that demonstrate its reliability for routine use. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijprajournal.com Ruggedness, on the other hand, is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. apajournal.org.uk

The robustness of analytical methods for ritonavir is typically evaluated by introducing minor changes to key parameters of the procedure and observing the effect on the results. For HPLC methods, these parameters often include the flow rate of the mobile phase, the pH of the buffer, the mobile phase composition, the column temperature, and the detection wavelength. amazonaws.comijrpb.com For example, in the development of an RP-HPLC method for Atazanavir and Ritonavir, robustness was confirmed by intentionally altering the flow rate (±0.2 ml/min), mobile phase composition (±5%), and column temperature (±5°C). ijrpb.com The results showed insignificant variation, confirming the method's robustness. ijrpb.com Another study evaluated robustness by varying flow rate (0.8 mL/min and 1.2 mL/min), mobile phase ratio (45:55 and 55:45), and temperature (20°C and 30°C), finding that system suitability parameters were not significantly affected. amazonaws.com

Ruggedness is demonstrated by having the analysis performed by different analysts or on different days. ijrpb.comijprajournal.com A validated RP-HPLC method for Atazanavir and Ritonavir was deemed rugged after the analysis was performed by different analysts without significant changes in the results. ijrpb.com This ensures that the method is transferable and can produce consistent outcomes in different operational contexts. apajournal.org.uk The validation of these parameters according to ICH guidelines ensures that the developed analytical techniques can be reliably used for the quality control analysis of ritonavir in pharmaceutical products. researchgate.netajol.info

The following table details the parameters tested to establish the robustness and ruggedness of various analytical procedures for ritonavir.

Table 2: Summary of Robustness and Ruggedness Testing for Ritonavir Analytical Methods

Method Validation Parameter Variable Parameter Tested Variation Outcome Reference
Robustness Flow Rate ± 0.2 mL/min Insignificant variation in results ijrpb.com
Mobile Phase Composition ± 5% Insignificant variation in results ijrpb.com
Column Temperature ± 5°C Insignificant variation in results ijrpb.com
Wavelength ± 5 nm Insignificant variation in results ijrpb.com
Flow Rate 0.8 mL/min vs 1.2 mL/min System suitability parameters not much affected amazonaws.com
Mobile Phase Ratio 45:55 vs 55:45 System suitability parameters not much affected amazonaws.com
Temperature 20°C vs 30°C System suitability parameters not much affected amazonaws.com

| Ruggedness | Analyst | Different Analysts | Insignificant variation in results | ijrpb.com |

Pharmacokinetics of Ritonavir O Sulfate Preclinical and in Vitro Perspectives

Formation Kinetics and Metabolic Clearance Rate of Ritonavir (B1064) O-Sulfate

No data is available on the specific enzymes responsible for the formation of Ritonavir O-Sulfate, the kinetics of this reaction (Km, Vmax), or its metabolic clearance rate in any preclinical or in vitro system.

Preclinical Distribution Studies of the Conjugate

There are no published preclinical studies that have investigated the tissue distribution, volume of distribution, or specific tissue accumulation of this compound in animal models.

In Vitro Protein Binding and Interactions with Transport Proteins

Information regarding the in vitro plasma protein binding percentage of this compound or its potential as a substrate or inhibitor for key drug transport proteins (such as P-glycoprotein, BCRP, or OATPs) is not available. While the parent compound, ritonavir, is a known inhibitor of many of these transporters, the properties of its potential sulfate (B86663) conjugate have not been studied. hiv-druginteractions.orghiv-druginteractions.org

Excretion Pathways of this compound in Preclinical Models

Specific studies detailing the routes and rates of excretion (e.g., biliary vs. renal) for this compound in any preclinical model have not been published. The excretion of the parent drug, ritonavir, is primarily through the feces. nih.govdrugbank.com

Structural Activity Relationships Sar and in Silico Studies of Sulfated Metabolites

Theoretical Impact of O-Sulfation on Ritonavir's Molecular Conformation

The addition of a bulky and highly polar sulfate (B86663) group (-SO₃⁻) to the ritonavir (B1064) structure is anticipated to induce significant changes in its three-dimensional conformation. Ritonavir is known to exist in different conformational polymorphs, and its flexibility is a key aspect of its interaction with biological targets. nih.govresearchgate.net Quantum mechanical calculations have been employed to understand the conformational energies of ritonavir's various forms. nih.gov

Theoretically, O-sulfation would introduce several key changes:

Increased Polarity and Hydrophilicity: The sulfate group is negatively charged and highly polar, which would dramatically increase the water solubility of the ritonavir molecule. This is a common consequence of sulfation in drug metabolism. nih.gov

Altered Hydrogen Bonding Capacity: The oxygen atoms of the sulfate group can act as hydrogen bond acceptors, potentially forming new intramolecular or intermolecular hydrogen bonds that could stabilize a different conformation compared to the parent drug.

Changes in Electronic Distribution: The strong electron-withdrawing nature of the sulfate group would alter the electron density distribution across the ritonavir molecule, which could influence its reactivity and interactions with protein residues.

A detailed conformational analysis using quantum mechanics would be necessary to precisely quantify these effects, including changes in dihedral angles and the relative energies of different conformers. Such studies would likely reveal a shift in the conformational landscape of ritonavir upon O-sulfation, favoring conformations that accommodate the polar sulfate group in an energetically favorable manner, likely by exposing it to the solvent.

Computational Modeling of Ritonavir O-Sulfate for Ligand-Target Interactions

Computational docking and molecular dynamics (MD) simulations are powerful tools to predict how a ligand will bind to a protein target and the stability of the resulting complex. ajol.infoacs.orgmdpi.com Such studies have been extensively performed for ritonavir with its primary target, HIV protease, as well as with other proteins like the SARS-CoV-2 main protease. nih.govacs.orgnih.govresearchgate.net

A hypothetical in silico study of this compound's interaction with a target like HIV protease would involve the following steps:

Homology Modeling of this compound: A 3D model of this compound would be generated, and its geometry would be optimized using quantum mechanical methods.

Molecular Docking: The modeled this compound would be docked into the active site of the target protein (e.g., HIV protease, PDB entry 1HXW). The docking algorithm would predict the most likely binding poses and estimate the binding affinity (docking score).

Molecular Dynamics Simulations: The most promising docked complex would be subjected to MD simulations to assess its stability over time. dovepress.com Key parameters to analyze would include root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the pattern of hydrogen bonds formed between the ligand and the protein. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Linear Interaction Energy (LIE) would be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. frontiersin.orgrsc.org

Given the increased polarity and steric bulk of the sulfate group, it is plausible that this compound would exhibit a lower binding affinity for the hydrophobic active site of HIV protease compared to the parent ritonavir. The sulfate group might disrupt key hydrophobic interactions that are crucial for ritonavir's potent inhibitory activity. nih.gov However, it could also form new favorable interactions with polar or charged residues at the entrance of the active site.

Prediction of O-Sulfate Reactivity and Bioactivation Potential

Drug metabolism can sometimes lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially causing toxicity. acs.org One proposed bioactivation pathway for ritonavir involves sulfation. nih.gov The resulting sulfate ester could be a good leaving group, facilitating the formation of a reactive cationic intermediate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of molecules. frontiersin.org For this compound, a QSAR model could be used to predict its potential for bioactivation based on its electronic properties. The reactivity of the sulfate group is influenced by the stability of the potential carbocation formed upon its departure.

The proposed bioactivation pathway for a fragment of ritonavir is as follows:

A precursor aldehyde is reduced to an alcohol.

The alcohol undergoes sulfation to form a sulfate ester.

The sulfate anion, being a good leaving group, departs, forming a reactive cationic intermediate.

This electrophilic intermediate can then be attacked by nucleophiles such as glutathione (B108866) (GSH), proteins, or DNA. nih.gov

Computational tools for metabolism prediction, such as FAME 3, can identify potential sites of metabolism on a molecule. univie.ac.at While direct experimental evidence for the bioactivation of this compound is limited, the chemical principles of sulfate ester reactivity suggest that this is a plausible pathway that warrants further investigation.

Comparative Analysis of this compound with Parent Compound and Other Metabolites

A comparative analysis highlights the significant changes O-sulfation imparts on the ritonavir molecule. The following table summarizes the predicted differences between ritonavir and its O-sulfated metabolite based on the discussions in the preceding sections. Data for other major metabolites, such as the isopropylthiazole oxidation product (M-2), which retains antiviral activity, are included for a broader comparison. drugbank.com

PropertyRitonavir (Parent Compound)This compound (Predicted)Isopropylthiazole Oxidation Metabolite (M-2)
Molecular Weight 720.95 g/mol 800.95 g/mol 736.95 g/mol
Polarity/Solubility Low water solubilityHigh water solubilitySlightly increased polarity
Conformation Flexible, exists in multiple polymorphs nih.govresearchgate.netConformation likely altered to accommodate the bulky, polar sulfate groupConformational changes expected to be less drastic than O-sulfation
Binding Affinity to HIV Protease High affinity (potent inhibitor) acs.orgPredicted to be significantly lower due to steric hindrance and increased polarity in the hydrophobic pocketRetains significant antiviral activity, suggesting good binding affinity drugbank.com
Bioactivation Potential Can undergo bioactivation through various pathways, including thiazole (B1198619) ring oxidation researchgate.netPotentially bioactivated through the formation of a reactive cationic intermediate after the loss of the sulfate group nih.govCan also be a precursor to reactive species

This comparative table underscores that O-sulfation is a transformative metabolic step. While it likely reduces the direct antiviral efficacy of ritonavir by decreasing its affinity for HIV protease, it may introduce new biological activities or toxicities through bioactivation. Understanding the full spectrum of ritonavir's metabolites and their properties is essential for a complete picture of its pharmacological and toxicological profile.

Chemical Stability and Degradation Pathways of Ritonavir O Sulfate

Stability Under Various Stress Conditions (e.g., hydrolytic, oxidative, photolytic, thermal)

Forced degradation studies are essential for understanding the inherent stability of a drug molecule. Ritonavir's stability has been evaluated under conditions of hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govrsc.org

Hydrolytic Stability Ritonavir (B1064) O-Sulfate is susceptible to degradation under hydrolytic conditions. Studies show that the compound degrades in acidic, alkaline, and neutral environments. rsc.org

Acidic Conditions : Significant degradation occurs under acid hydrolysis. oup.com Upon heating with 1N HCl, the parent drug peak disappears, and new degradation products are formed. wjpmr.com One study identified a major degradation product (RIT Imp-6) and other unspecified impurities under these conditions. oup.com

Alkaline Conditions : The compound is also labile in basic solutions. Treatment with sodium hydroxide (B78521) results in degradation, with the extent of degradation increasing with longer exposure times. lawdata.com.tw Similar to acid hydrolysis, a major degradation product peak was observed along with other minor ones. lawdata.com.tw

Neutral Conditions : Degradation is also observed under neutral hydrolytic stress. rsc.org

Oxidative Stability The stability of Ritonavir O-Sulfate to oxidation appears to depend on the specific conditions applied. While one study reported that the drug was stable under oxidative stress rsc.org, others have observed degradation when exposed to strong oxidizing agents like 30% hydrogen peroxide (H₂O₂), particularly at elevated temperatures. oup.comresearchgate.net In one case, exposure to H₂O₂ for four hours led to the complete disappearance of the parent drug peak. wjpmr.com The development of ritonavir involved replacing pyridyl groups with thiazoles to enhance stability against oxidation, suggesting that while the molecule is robust, it is not entirely inert to oxidative stress. acs.org

Photolytic Stability this compound is generally considered stable under photolytic conditions. Multiple studies, following ICH guidelines, found no significant degradation when the drug was exposed to UV and fluorescent light. rsc.orgoup.comresearchgate.net

Thermal Stability The compound exhibits high thermal stability. nih.govresearchgate.net Significant degradation is typically observed only at temperatures of 80°C or higher. nih.gov One study noted that significant variations in spectra, indicating structural changes, only occurred after exposure to thermal radiation at 100°C. nih.govresearchgate.netresearchgate.net Another study confirmed its stability up to 105°C for 48 hours. oup.com

Humidity/Hydration Stability Studies on ritonavir sulfate (B86663) have also assessed its behavior under humid conditions. The critical relative humidity was determined to be greater than 67%, indicating a notable sensitivity to hydration. nih.govresearchgate.netresearchgate.net

Table 1: Summary of this compound Stability under Stress Conditions

Stress ConditionObservationReference
Acid Hydrolysis (e.g., HCl)Unstable; significant degradation observed. rsc.orgoup.comlawdata.com.tw
Alkaline Hydrolysis (e.g., NaOH)Unstable; significant degradation observed. rsc.orglawdata.com.tw
Neutral Hydrolysis (Water)Unstable; degradation observed. rsc.org
Oxidative (e.g., H₂O₂)Degradation observed, particularly at elevated temperatures. Some conflicting reports suggest stability under milder conditions. rsc.orgoup.comwjpmr.comresearchgate.net
Photolytic (UV/Visible Light)Stable; no significant degradation. rsc.orgoup.comresearchgate.net
Thermal (Heat)Stable up to 80-100°C. nih.govoup.comnih.gov
HumiditySensitive to hydration, with a critical relative humidity >67%. nih.govresearchgate.net

Identification of Degradation Products of this compound

The characterization of degradation products (DPs) is crucial for understanding the degradation pathways and ensuring the safety of a pharmaceutical product. Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), have been used to separate and identify the DPs of ritonavir.

Under different stress conditions, a number of DPs have been reported:

Forced degradation studies under hydrolytic and oxidative conditions have been shown to produce at least eight to ten distinct DPs. rsc.orgresearchgate.net

Under acidic and basic hydrolysis, a major degradation product was detected at a retention time of approximately 5.47 minutes using a specific HPLC method. lawdata.com.tw Several other minor degradation products were also observed. lawdata.com.tw

In an acid hydrolysis study, a specific impurity designated "RIT Imp-6" was formed. oup.com

Metabolomic screening has identified various related products, including glycine (B1666218) and N-acetylcysteine conjugated metabolites, which arise from bioactivation pathways. nih.gov

The structures of these degradation products are typically elucidated by comparing their mass fragmentation patterns (obtained from MS/MS or MSⁿ studies) with that of the parent ritonavir molecule. rsc.orgresearchgate.net

Table 2: Reported Degradation Products (DPs) of Ritonavir under Stress Conditions

Study FindingStress Condition(s)Analytical MethodReference
Ten degradation products (DPs) formed and separated.Hydrolytic (Acid, Base, Neutral)HPLC, LC-MS/TOF rsc.org
Eight degradation products (DPs) formed and characterized.Hydrolytic and OxidativeLC-MS/MS researchgate.net
Formation of "RIT Imp-6" and other unspecified impurities.Acid HydrolysisRP-UPLC oup.com
A major DP at R.T. 5.47 min and other minor DPs.Acid and Base HydrolysisHPLC-DAD lawdata.com.tw

Proposed Degradation Mechanisms of the Sulfate Conjugate

The degradation of this compound primarily involves the cleavage of its chemically labile functional groups. The presence of multiple amide, carbamate (B1207046), and urea (B33335) moieties in the ritonavir structure makes it particularly susceptible to hydrolysis. researchgate.net

The proposed degradation mechanisms are based on data from mass spectrometry, which helps to identify the exact site of molecular cleavage.

Hydrolytic Degradation : The primary mechanism under hydrolytic (acidic and basic) conditions is the cleavage of the carbamate and urea linkages within the molecule's backbone. researchgate.net

Role of the Sulfate Group : In the context of a sulfate conjugate, the sulfate group itself can play a role in degradation. Sulfate is an excellent leaving group. It is proposed that the O-sulfate bond can cleave, forming reactive cationic intermediates. nih.gov These highly reactive intermediates can then interact with nucleophiles, leading to a variety of degradation products. This mechanism is particularly relevant in bioactivation pathways but can also contribute to degradation under certain chemical stress conditions. nih.gov

The complete degradation pathway is established by identifying the structures of the various degradation products and piecing together the sequence of chemical reactions that lead from the parent drug to these final products. rsc.org

Stability-Indicating Methods for this compound Research

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and impurities. The development of such methods is a regulatory requirement and essential for stability testing. nih.gov A variety of methods have been established for ritonavir research.

High-Performance Liquid Chromatography (HPLC/UPLC) : Reversed-phase HPLC (RP-HPLC) is the most widely used technique. phmethods.netjyoungpharm.org These methods effectively separate ritonavir from its numerous degradation products. lawdata.com.twjfda-online.com Common parameters include C18 columns, mobile phases consisting of acetonitrile (B52724) and aqueous buffers (e.g., phosphate (B84403) or phosphoric acid), and UV detection. oup.comlawdata.com.twjfda-online.com Gradient elution is often employed to resolve all DPs from the main peak. rsc.org

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is another validated method for the determination of ritonavir in the presence of its degradants. jfda-online.com It offers a simpler and often faster alternative to HPLC for certain applications. phmethods.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is indispensable for the identification and structural characterization of degradation products. nih.gov Time-of-flight (TOF) and multi-stage mass spectrometry (MSⁿ) provide accurate mass data and fragmentation patterns necessary to elucidate the structures of unknown impurities and degradants. rsc.org

Vibrational Spectroscopy : Techniques like Infrared (IR) and Raman spectroscopy have been used to assess structural changes in ritonavir sulfate under thermal and hydration stress. nih.govnih.govresearchgate.net They serve as complementary methods to chromatographic techniques for studying solid-state stability. phmethods.net

Table 3: Examples of Stability-Indicating Methods for Ritonavir

TechniqueColumn/Stationary PhaseMobile PhaseDetectionReference
HPLCAgilent Eclipse XDB-C18 (5 µm, 4.6 × 150 mm)Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v)DAD at 210 nm lawdata.com.twjfda-online.com
UPLCAcquity BEH C18 (1.7 μm, 100 mm × 2.1 mm)Gradient of Acetonitrile and 0.01 M KH₂PO₄ (pH 3.6)UV oup.com
HPTLCSilica gel with fluorescent indicatorAcetonitrile : Water (1:2, v/v), pH 5.0Densitometry at 240 nm jfda-online.com
LC-MS/MSWaters XTerra C18 (5 µm, 250 mm x 4.6 mm)Water : Methanol : Acetonitrile (40:20:40, v/v/v)Mass Spectrometry researchgate.net

Conceptual Role of Ritonavir O Sulfate in Drug Discovery and Development Research

Significance in Understanding Overall Drug Disposition and Clearance

The identification of any metabolite, including a sulfated conjugate, is fundamental to creating a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Phase II conjugation reactions, such as sulfation, are typically designed to make compounds more water-soluble, thereby facilitating their removal from the body. drughunter.commerckmanuals.comportlandpress.com

Sulfation increases the polarity of a molecule, and the resulting sulfate (B86663) esters are readily excreted in urine. merckmanuals.com The disposition of these hydrophilic conjugates is highly dependent on transport proteins. nih.govfrontiersin.org Uptake transporters like organic anion transporters (OATs and OATPs) move the conjugates into organs such as the liver and kidney, while efflux transporters like multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) expel them into bile or urine. nih.gov

Table 1: Overview of Major Ritonavir (B1064) Metabolic Pathways

Metabolic Pathway Mediating Enzymes Description
Oxidation CYP3A4, CYP2D6 This is the primary route of metabolism, involving hydroxylation and N-demethylation to form several major metabolites. encyclopedia.pubmdpi.com

| Proposed Bioactivation | CYP3A | A metabolomic study proposed five bioactivation pathways, potentially involving sulfation and epoxidation, that could lead to reactive intermediates. nih.govnih.gov |

Implications for Metabolite-Directed Drug Design (Conceptual)

Metabolite-directed drug design is a proactive strategy used in medicinal chemistry to optimize a drug candidate by modifying its metabolic profile. The identification of a metabolite with undesirable properties, such as toxicity or pharmacological activity, can trigger efforts to redesign the parent molecule to avoid its formation.

The implications of discovering Ritonavir O-Sulfate depend entirely on its intrinsic properties. Generally, sulfation is a detoxification pathway that renders metabolites inactive. frontiersin.org However, in specific cases, it can lead to bioactivation, producing reactive metabolites that may be carcinogenic or toxic. nih.gov This bioactivation often occurs when the sulfate group is attached to particular structural motifs, such as benzylic alcohols or aromatic hydroxylamines, creating a good leaving group and an unstable, reactive intermediate. nih.gov

The research that proposed sulfation as a potential bioactivation pathway for ritonavir suggests that its formation could be linked to toxicity. nih.govnih.gov Conceptually, if this compound were confirmed to be a reactive, toxic metabolite, drug designers could employ several strategies:

Structural Modification: The chemical structure of ritonavir could be altered at the site of hydroxylation and subsequent sulfation. By blocking this metabolic "soft spot," chemists could prevent the formation of the reactive sulfate conjugate without compromising the drug's primary therapeutic activity.

Isosteric Replacement: The vulnerable part of the molecule could be replaced with a different chemical group (an isostere) that is resistant to metabolic attack but preserves the drug's desired interactions with its target.

This conceptual framework illustrates how understanding the specific role of a metabolite like this compound is not merely an academic exercise but a critical component of designing safer and more effective medicines.

Table 2: Conceptual Comparison of a Parent Drug and its Sulfated Metabolite

Property Parent Drug (e.g., Ritonavir) Sulfated Metabolite (e.g., this compound)
Polarity Generally lower/more lipophilic. drughunter.com Significantly higher/more hydrophilic. drughunter.comportlandpress.com
Excretion May require metabolic conversion before efficient excretion. merckmanuals.com Typically rapid, facilitated by renal and biliary transporters. merckmanuals.comnih.gov
Pharmacological Activity Active at its therapeutic target. Usually inactive, but can sometimes be active or reactive. portlandpress.comnih.gov

| Membrane Permeability | Can cross cell membranes (passive diffusion). | Limited permeability; requires transporters for cellular entry/exit. nih.govfrontiersin.org |

Contribution to a Comprehensive Metabolic Profile for New Chemical Entities

In modern drug development, regulatory agencies require a thorough characterization of all significant human metabolites of a new chemical entity (NCE). Establishing a comprehensive metabolic profile is essential for predicting a drug's behavior in the body, including its potential for drug-drug interactions (DDIs) and idiosyncratic toxicity.

The case of ritonavir and its complex metabolism, including the proposed formation of this compound, serves as a powerful example of why this comprehensive approach is vital. nih.govnih.gov The use of advanced analytical technologies, particularly high-resolution mass spectrometry and untargeted metabolomics, is now standard practice to ensure that no significant metabolic pathways are overlooked. frontiersin.orgresearchgate.net

A complete metabolic map for an NCE offers several advantages:

Safety Assessment: It allows for the early identification of potentially reactive or pharmacologically active metabolites that need to be synthesized and tested for toxicity. The suggestion that ritonavir may undergo bioactivation via sulfation underscores this point. nih.govnih.gov

DDI Prediction: Knowledge of all metabolic pathways, including those involving conjugation, helps in predicting how co-administered drugs might interfere with the NCE's clearance.

Understanding Variability: It can help explain inter-individual differences in drug response, which may be due to genetic polymorphisms in various metabolic enzymes, including sulfotransferases (SULTs). hyphadiscovery.com

The potential existence of this compound reinforces the principle that a drug's metabolic fate is often more complex than its primary pathways suggest. Its study contributes to a more complete and predictive science of drug development, ensuring that new medicines are evaluated with a full understanding of their biotransformation.

Table 3: Proposed Bioactivation Pathways of Ritonavir Based on the metabolomic screening study by Li, Lu, and Ma (2011) nih.govnih.gov

Pathway Number Proposed Mechanism Potential Outcome Implicated Enzyme
Pathway 1 Epoxidation of the thiazole (B1198619) ring Formation of reactive epoxide intermediates. CYP3A
Pathway 2 Thiazole ring opening followed by glycine (B1666218) conjugation Formation of novel glycine conjugate metabolites. CYP3A
Pathway 3 Thiazole ring opening followed by N-acetylcysteine conjugation Formation of mercapturic acid pathway metabolites. CYP3A
Pathway 4 Oxidative dearalkylation and ring opening Generation of methanethioamide. Not specified

| Pathway 5 | Bioactivation potentially involving sulfation | Generation of reactive sulfate esters from hydroxylated metabolites. | CYP3A (for initial hydroxylation) |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Ritonavir (B1064) O-Sulfate

Ritonavir, an HIV protease inhibitor, undergoes extensive metabolism in the body. nih.govnih.govencyclopedia.pub One of the key metabolic pathways is Phase II conjugation, which includes sulfation. allucent.com Sulfation is a process catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.govlongdom.orgnih.gov This reaction generally increases the water solubility of compounds, facilitating their excretion from the body. nih.govlongdom.orghyphadiscovery.com In the context of ritonavir, this leads to the formation of Ritonavir O-Sulfate.

The formation of sulfated metabolites is a crucial aspect of drug metabolism, influencing the pharmacokinetic profile and potential biological activity of the parent drug. longdom.org While sulfation is often a detoxification pathway, it can sometimes lead to bioactivation, creating reactive metabolites. nih.govhyphadiscovery.comrsc.org Studies on ritonavir metabolism have identified various metabolites and proposed bioactivation pathways that may involve sulfation. nih.gov The primary site of ritonavir metabolism is the liver, where cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a significant role in its initial biotransformation, creating functional groups that can then undergo Phase II conjugation like sulfation. nih.govencyclopedia.pub

The current understanding of this compound is primarily as a metabolic byproduct of the parent drug, ritonavir. Its formation is a result of the body's natural detoxification processes. The existing literature on ritonavir metabolism acknowledges sulfation as a potential pathway, but detailed characterization and quantification of this compound specifically are not extensively documented in publicly available research. nih.govhiv-druginteractions.org The focus has largely been on the inhibitory effects of ritonavir on CYP3A4, which is the basis for its use as a pharmacokinetic enhancer for other protease inhibitors. nih.govnih.govdrugbank.comacs.org

Unexplored Areas in the Research of this compound

Despite the general knowledge of sulfation as a metabolic pathway for many drugs, several specific areas concerning this compound remain largely unexplored. A significant gap exists in the comprehensive characterization of its pharmacological and toxicological profile.

Key unexplored areas include:

Pharmacological Activity: It is generally assumed that sulfated metabolites are inactive and readily excreted. hyphadiscovery.com However, this is not universally true, and some sulfated compounds exhibit biological activity. rsc.orgmdpi.com The specific pharmacological activity, if any, of this compound has not been thoroughly investigated. It is unknown whether it retains any anti-HIV activity or if it interacts with other biological targets.

Transporter Interactions: The transport of sulfated metabolites across cell membranes is mediated by specific transporters, such as organic anion transporters (OATs). bioscientifica.com The interaction of this compound with these transporters has not been studied in detail. Understanding these interactions is crucial for a complete picture of its distribution and elimination.

Enzymology of Formation: While SULT enzymes are responsible for sulfation, the specific human SULT isoforms involved in the formation of this compound have not been definitively identified. nih.govlongdom.org Different SULT isoforms have distinct substrate specificities and tissue distribution, which could influence the rate and extent of ritonavir sulfation. nih.govacs.org

Contribution to Drug-Drug Interactions: Ritonavir is a potent inhibitor of CYP3A4 and is often co-administered with other drugs to boost their concentrations. drugbank.commedscape.com The potential role of this compound in drug-drug interactions, either through inhibition or induction of metabolic enzymes or transporters, is an unexamined area.

Advanced Research Methodologies for Future Investigations

To address the existing knowledge gaps, future research on this compound can leverage a variety of advanced methodologies.

Research AreaAdvanced MethodologiesDescription
Identification and Structural Elucidation High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS/MS)Provides accurate mass measurements and fragmentation patterns for definitive identification and structural characterization of metabolites in complex biological matrices. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyEssential for unambiguous structure determination of isolated metabolites, providing detailed information about the connectivity of atoms. mdpi.comdiva-portal.org
Quantification in Biological Samples Stable Isotope-Labeled Internal StandardsUsed in conjunction with LC-MS/MS for accurate and precise quantification of this compound in plasma, urine, and other biological fluids. pnas.org
Enzyme Kinetics and Identification Recombinant Human SULT IsoformsIn vitro assays using a panel of recombinant SULT enzymes can identify the specific isoforms responsible for this compound formation and determine their kinetic parameters (Km and Vmax). acs.org
Human Liver Microsomes and S9 FractionsThese subcellular fractions contain a mixture of metabolic enzymes and can be used to study the overall formation of this compound in a more physiologically relevant in vitro system. hyphadiscovery.com
Pharmacological and Toxicological Profiling High-Throughput Screening (HTS) AssaysCan be used to rapidly screen this compound against a wide range of biological targets to identify any potential pharmacological or off-target activities.
Cell-based AssaysTo investigate the effects of this compound on cellular processes, such as cytotoxicity, transporter activity, and enzyme induction/inhibition.
Metabolomics and Systems Biology Untargeted and Targeted MetabolomicsTo gain a comprehensive view of the metabolic profile of ritonavir, including the relative abundance of this compound and other metabolites, and to identify potential biomarkers. anu.edu.aunih.gov
Computational Modeling and SimulationTo predict the regioselectivity of sulfation and to model the interaction of this compound with proteins. optibrium.com

Broader Implications for Sulfated Metabolites in Pharmaceutical Sciences

The study of this compound has broader implications for the field of pharmaceutical sciences, highlighting the growing importance of understanding the role of sulfated metabolites in drug development and therapy.

Beyond Detoxification: The traditional view of sulfation as solely a detoxification and elimination pathway is being challenged. nih.gov There is increasing evidence that sulfated metabolites can be biologically active, contributing to both the therapeutic effects and the toxicity of the parent drug. rsc.orgmdpi.com A thorough investigation of sulfated metabolites is therefore essential for a complete safety and efficacy assessment of new chemical entities.

Importance in Personalized Medicine: Genetic polymorphisms in SULT enzymes can lead to significant inter-individual differences in drug metabolism. nih.gov Understanding how these variations affect the formation and disposition of sulfated metabolites is crucial for developing personalized medicine strategies, allowing for dose adjustments based on an individual's metabolic profile.

Challenges in Drug Discovery and Development: The synthesis and isolation of sulfated metabolites for in vitro testing can be challenging due to their high polarity and potential instability. nih.gov Developing robust and scalable methods for producing these metabolites is a key area of research. hyphadiscovery.comhyphadiscovery.com Furthermore, the lack of commercially available standards for many sulfated metabolites hinders their routine analysis. mdpi.comresearchgate.net

Role of the Microbiome: The gut microbiome can play a significant role in the metabolism of drugs and their metabolites, including sulfation and desulfation reactions. nih.govresearchgate.net The interplay between host and microbial metabolism in the formation and activity of sulfated compounds is a complex and emerging area of research with implications for drug efficacy and toxicity. diva-portal.org

Regulatory Considerations: Regulatory agencies are increasingly emphasizing the need to characterize and evaluate major drug metabolites. allucent.com A comprehensive understanding of the formation, disposition, and activity of sulfated metabolites is becoming a standard requirement in drug development programs.

Q & A

Q. What meta-analysis frameworks are robust for synthesizing this compound efficacy data?

  • Methodological Answer :
  • Use PRISMA guidelines for systematic review.
  • Apply random-effects models to account for heterogeneity.
  • Assess publication bias via funnel plots and Egger’s test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.